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molecular formula C9H17N3O B2764556 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 908267-36-7

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B2764556
M. Wt: 183.255
InChI Key: WDTAULDXZVYRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514435B2

Procedure details

A solution of 4,4-dimethyl-3-oxopentanenitrile (125 mg, 1.0 mmol) and 2-hydroxyethyl hydrazine (75 mg, 1.0 mmol) in EtOH was heated to 100° C. for 18 hours. The reaction mixture was concentrated under reduced pressure and the crude product was purified by flash chromatography (SiO2, 0% to 10% MeOH containing 1% NH4OH/CH2Cl2) to afford the desired amino-pyrazole.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].[OH:10][CH2:11][CH2:12][NH:13][NH2:14]>CCO>[NH2:6][C:5]1[N:13]([CH2:12][CH2:11][OH:10])[N:14]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
75 mg
Type
reactant
Smiles
OCCNN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (SiO2, 0% to 10% MeOH containing 1% NH4OH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CCO)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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